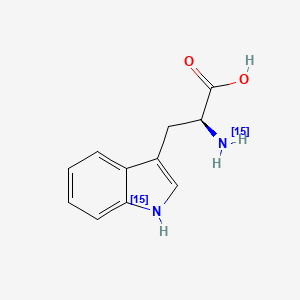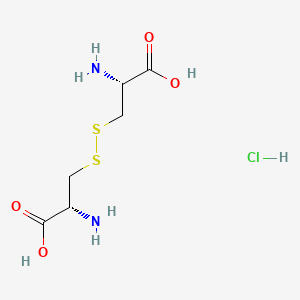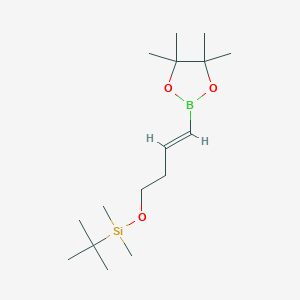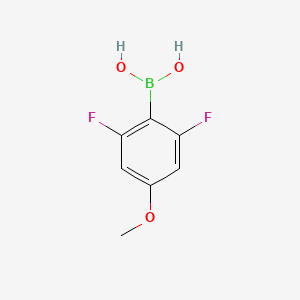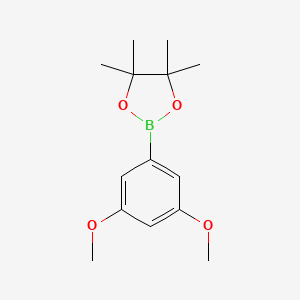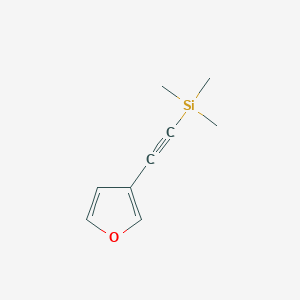![molecular formula C8H11NS B1316151 [1-(Thiophen-2-yl)cyclopropyl]methanamine CAS No. 75180-52-8](/img/structure/B1316151.png)
[1-(Thiophen-2-yl)cyclopropyl]methanamine
Overview
Description
[1-(Thiophen-2-yl)cyclopropyl]methanamine: is an organic compound with the molecular formula C8H11NS It consists of a cyclopropyl group attached to a methanamine moiety, with a thiophene ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Thiophen-2-yl)cyclopropyl]methanamine typically involves the following steps:
Formation of Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction. For example, a reaction between an alkene and a diazo compound in the presence of a catalyst such as rhodium or copper can yield the cyclopropyl intermediate.
Attachment of Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a cyclopropyl halide in the presence of a palladium catalyst.
Introduction of Methanamine Group: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the cyclopropylthiophene intermediate with formaldehyde and ammonia or an amine, followed by reduction with a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(Thiophen-2-yl)cyclopropyl]methanamine can undergo oxidation reactions, where the thiophene ring or the amine group is oxidized. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction may target the thiophene ring or the cyclopropyl group.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides, hydroxides, or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), hydroxides (e.g., NaOH), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Oxidized derivatives of thiophene or amine groups
Reduction: Reduced forms of thiophene or cyclopropyl groups
Substitution: Substituted derivatives at the methanamine group
Scientific Research Applications
Chemistry
In chemistry, [1-(Thiophen-2-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of [1-(Thiophen-2-yl)cyclopropyl]methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring and cyclopropyl group can influence the compound’s binding affinity and selectivity for molecular targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
[1-(Thiophen-3-yl)cyclopropyl]methanamine: Similar structure but with the thiophene ring at the 3-position.
[1-(Furan-2-yl)cyclopropyl]methanamine: Similar structure with a furan ring instead of a thiophene ring.
[1-(Pyridin-2-yl)cyclopropyl]methanamine: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
[1-(Thiophen-2-yl)cyclopropyl]methanamine is unique due to the presence of the thiophene ring at the 2-position, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLQKYNEHHPKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575722 | |
| Record name | 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75180-52-8 | |
| Record name | 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)
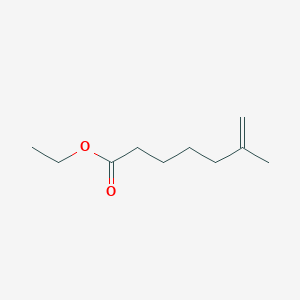
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
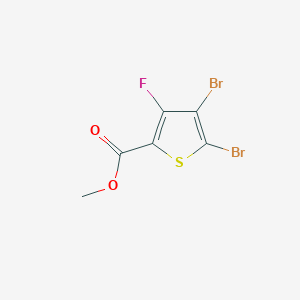
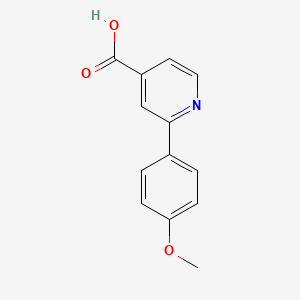
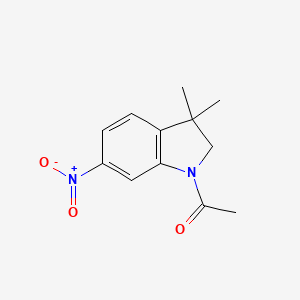
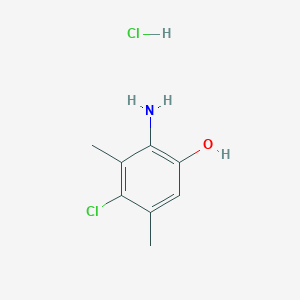
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)
